molecular formula C18H20N4O2 B10791968 cis-2-Methyl-5-[6-(3-nitrophenyl)-pyridin-3-yl]-octahydro-pyrrolo[3,4-c]pyrrole p-toluenesulfonate

cis-2-Methyl-5-[6-(3-nitrophenyl)-pyridin-3-yl]-octahydro-pyrrolo[3,4-c]pyrrole p-toluenesulfonate

Cat. No.: B10791968
M. Wt: 324.4 g/mol
InChI Key: VTXUYRIXSBWHGX-GASCZTMLSA-N
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Description

cis-2-Methyl-5-[6-(3-nitrophenyl)-pyridin-3-yl]-octahydro-pyrrolo[3,4-c]pyrrole p-toluenesulfonate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a nitrophenyl group

Preparation Methods

One common synthetic route involves the Paal–Knorr condensation reaction, which is used to form the pyrrole ring . The reaction conditions often include the use of acidic or basic catalysts and may require specific temperature and pressure settings to optimize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and halogens for halogenation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-2-Methyl-5-[6-(3-nitrophenyl)-pyridin-3-yl]-octahydro-pyrrolo[3,4-c]pyrrole p-toluenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Potential applications include the development of new pharmaceuticals targeting specific biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings provide a scaffold that can bind to these targets, while the nitrophenyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives, such as:

    Pyrrolidine-2-one: Known for its use in pharmaceuticals.

    Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules.

    Prolinol: A derivative of pyrrolidine with applications in medicinal chemistry.

What sets cis-2-Methyl-5-[6-(3-nitrophenyl)-pyridin-3-yl]-octahydro-pyrrolo[3,4-c]pyrrole p-toluenesulfonate apart is its unique combination of structural features, which provide a distinct set of chemical and biological properties.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

(3aS,6aR)-2-methyl-5-[6-(3-nitrophenyl)pyridin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C18H20N4O2/c1-20-9-14-11-21(12-15(14)10-20)17-5-6-18(19-8-17)13-3-2-4-16(7-13)22(23)24/h2-8,14-15H,9-12H2,1H3/t14-,15+

InChI Key

VTXUYRIXSBWHGX-GASCZTMLSA-N

Isomeric SMILES

CN1C[C@@H]2CN(C[C@@H]2C1)C3=CN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CN1CC2CN(CC2C1)C3=CN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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